
Ursodeoxycholic Acid (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ursodeoxycholic Acid (sodium salt) is a bile acid derivative that has been widely used in the treatment of various liver and gallbladder diseases. It is a secondary bile acid produced by the intestinal bacteria from primary bile acids. Ursodeoxycholic Acid (sodium salt) is known for its ability to dissolve cholesterol gallstones and improve liver function by reducing the concentration of toxic bile acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ursodeoxycholic Acid (sodium salt) can be synthesized from chenodeoxycholic acid through a series of chemical reactions. One common method involves the oxidation of chenodeoxycholic acid using sodium hypochlorite to form 3α-hydroxy-7β-carbonyl-5β-cholanic acid. This intermediate is then subjected to hydrogenation reduction using Raney nickel as a catalyst to produce ursodeoxycholic acid . Another method involves the electroreduction of 7-ketolithocholic acid in the presence of dimethyl sulfoxide and potassium bromide, achieving high stereoselectivity and yield .
Industrial Production Methods
Industrial production of ursodeoxycholic acid typically involves the use of large-scale chemical synthesis processes. The process includes the esterification of chenodeoxycholic acid with methanol, followed by catalytic oxidation and hydrogenation steps. The final product is obtained through purification and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ursodeoxycholic Acid (sodium salt) undergoes various chemical reactions, including:
Oxidation: Conversion of chenodeoxycholic acid to 3α-hydroxy-7β-carbonyl-5β-cholanic acid using sodium hypochlorite.
Reduction: Hydrogenation of 3α-hydroxy-7β-carbonyl-5β-cholanic acid to ursodeoxycholic acid using Raney nickel.
Substitution: Formation of ursodeoxycholic acid sodium salt by reacting ursodeoxycholic acid with sodium hydroxide.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, methanol, copper-loaded activated carbon.
Reduction: Raney nickel, hydrogen gas, n-butyl alcohol.
Substitution: Sodium hydroxide, acetone, glacial acetic acid
Major Products Formed
Oxidation: 3α-hydroxy-7β-carbonyl-5β-cholanic acid.
Reduction: Ursodeoxycholic acid.
Substitution: Ursodeoxycholic acid sodium salt
Applications De Recherche Scientifique
Ursodeoxycholic Acid (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study bile acid chemistry and its interactions with other molecules.
Medicine: Widely used in the treatment of liver diseases, such as primary biliary cholangitis and gallstone dissolution It is also being explored for its potential in treating certain cancers and neurological diseases.
Industry: Used in the formulation of pharmaceuticals to enhance the solubility and bioavailability of drugs
Mécanisme D'action
Ursodeoxycholic Acid (sodium salt) exerts its effects through several mechanisms:
Cytoprotection: Protects cholangiocytes and hepatocytes from the toxic effects of hydrophobic bile acids by reducing bile acid cytotoxicity.
Stimulation of Bile Secretion: Enhances hepatobiliary secretion by stimulating the synthesis and insertion of key transporters into the canalicular membrane of hepatocytes.
Anti-apoptotic Effects: Inhibits apoptosis by preventing mitochondrial membrane permeability transition and reducing endoplasmic reticulum stress.
Anti-inflammatory and Antioxidant Properties: Reduces inflammation and oxidative stress in liver cells.
Comparaison Avec Des Composés Similaires
Ursodeoxycholic Acid (sodium salt) is unique compared to other bile acids due to its lower toxicity and higher hydrophilicity. Similar compounds include:
Chenodeoxycholic Acid: A primary bile acid with similar choleretic effects but higher toxicity and less favorable side effect profile.
Cholic Acid: Another primary bile acid used in the treatment of bile acid synthesis disorders but with different pharmacological properties.
Lithocholic Acid: A secondary bile acid with limited therapeutic use due to its high toxicity.
Ursodeoxycholic Acid (sodium salt) stands out for its therapeutic efficacy and safety profile, making it a valuable compound in medical and scientific research.
Propriétés
Formule moléculaire |
C24H39NaO4- |
|---|---|
Poids moléculaire |
414.6 g/mol |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 |
Clé InChI |
DOVZGADDWOFQEZ-FUXQPCDDSA-M |
SMILES isomérique |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |
SMILES canonique |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


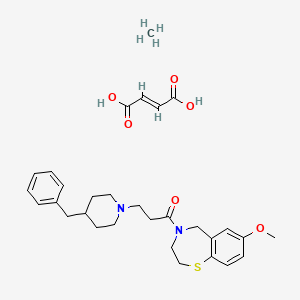
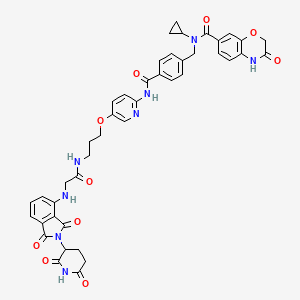
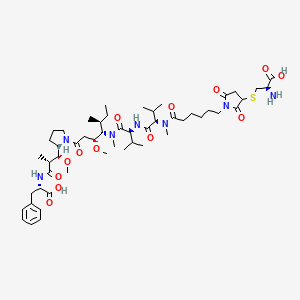
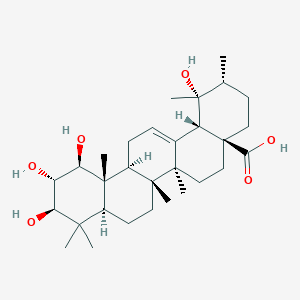
![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)
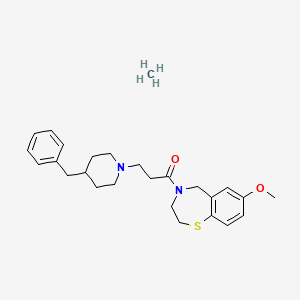
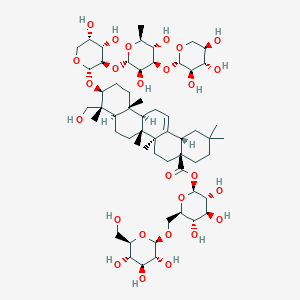

![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)

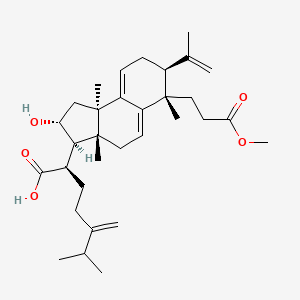
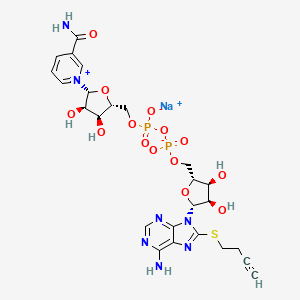

![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855564.png)
